molecular formula C31H36N2O6 B3971101 N-benzyl-1-[(3-methylphenoxy)acetyl]-N-(2-phenylethyl)-4-piperidinamine oxalate

N-benzyl-1-[(3-methylphenoxy)acetyl]-N-(2-phenylethyl)-4-piperidinamine oxalate

Cat. No. B3971101
M. Wt: 532.6 g/mol
InChI Key: XSMUFGBHVDYMMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-1-[(3-methylphenoxy)acetyl]-N-(2-phenylethyl)-4-piperidinamine oxalate is a chemical compound that is widely used in scientific research. It is a potent and selective antagonist of the dopamine D3 receptor and has been shown to have potential therapeutic effects in the treatment of various neurological and psychiatric disorders.

Mechanism of Action

N-benzyl-1-[(3-methylphenoxy)acetyl]-N-(2-phenylethyl)-4-piperidinamine oxalate is a potent and selective antagonist of the dopamine D3 receptor. It works by blocking the binding of dopamine to the receptor, thereby reducing the activity of the receptor. This leads to a decrease in the release of dopamine in the brain, which is associated with the therapeutic effects of the compound.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to decrease the release of dopamine in the brain, which is associated with the therapeutic effects of the compound. It has also been shown to increase the release of acetylcholine in the prefrontal cortex, which is associated with improved cognitive function.

Advantages and Limitations for Lab Experiments

The advantages of using N-benzyl-1-[(3-methylphenoxy)acetyl]-N-(2-phenylethyl)-4-piperidinamine oxalate in lab experiments include its potency and selectivity as a dopamine D3 receptor antagonist, which allows for precise and targeted manipulation of the receptor. The limitations of using the compound include its potential toxicity and the need for careful dosing and monitoring in animal studies.

Future Directions

There are several future directions for the use of N-benzyl-1-[(3-methylphenoxy)acetyl]-N-(2-phenylethyl)-4-piperidinamine oxalate in scientific research. One direction is the development of new therapeutic applications for the compound in the treatment of neurological and psychiatric disorders. Another direction is the study of the compound's effects on other neurotransmitter systems and its potential interactions with other drugs. Additionally, the compound could be used in the development of new imaging techniques for the dopamine D3 receptor.

Scientific Research Applications

N-benzyl-1-[(3-methylphenoxy)acetyl]-N-(2-phenylethyl)-4-piperidinamine oxalate has been extensively used in scientific research. It has been shown to have potential therapeutic effects in the treatment of various neurological and psychiatric disorders such as Parkinson's disease, schizophrenia, and drug addiction. It has also been used in the study of the dopamine D3 receptor and its role in the regulation of reward and motivation.

properties

IUPAC Name

1-[4-[benzyl(2-phenylethyl)amino]piperidin-1-yl]-2-(3-methylphenoxy)ethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34N2O2.C2H2O4/c1-24-9-8-14-28(21-24)33-23-29(32)30-19-16-27(17-20-30)31(22-26-12-6-3-7-13-26)18-15-25-10-4-2-5-11-25;3-1(4)2(5)6/h2-14,21,27H,15-20,22-23H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSMUFGBHVDYMMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)N2CCC(CC2)N(CCC3=CC=CC=C3)CC4=CC=CC=C4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H36N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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